molecular formula C9H6BrFN2O B2841416 N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide CAS No. 545354-39-0

N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide

Cat. No.: B2841416
CAS No.: 545354-39-0
M. Wt: 257.062
InChI Key: ZATLOVNDHFXSRM-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-2-cyanoacetamide is a cyanoacetamide derivative featuring a 4-bromo-2-fluorophenyl substituent. Its molecular formula is C₉H₆BrFN₂O, with a molecular weight of 257.06 g/mol (inferred from analogous compounds in ). Cyanoacetamides are versatile intermediates in organic synthesis, particularly for constructing heterocycles like pyridines and thiazoles (). This compound’s structural uniqueness lies in the combination of bromine (electron-withdrawing) and fluorine (electronegative) groups, which may enhance its reactivity in coupling reactions or binding to biological targets.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATLOVNDHFXSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with cyanoacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromo substituent can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key pharmacokinetic predictors (e.g., logP, permeability) for N-(4-substituted phenyl)-2-cyanoacetamides vary with substituents (). Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) logP* Key Features
N-(4-Bromo-2-fluorophenyl)-2-cyanoacetamide 4-Br, 2-F 257.06 ~2.1 (est.) High lipophilicity; potential for halogen bonding
N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide () 3-Cl, 4-F 212.61 1.855 Moderate logP; balanced solubility
N-(4-Chlorophenyl)-2-cyanoacetamide () 4-Cl 194.62 ~1.5 (est.) Lower molecular weight; common in drug discovery
N-(4-Fluorophenyl)-2-cyanoacetamide () 4-F 178.15 ~1.2 (est.) High permeability; limited steric hindrance
N-(3-Bromophenyl)-2-cyanoacetamide () 3-Br 239.07 ~2.0 (est.) Bromine at meta-position alters reactivity

*logP values estimated based on substituent contributions ().

Key Observations :

  • Fluorine at the ortho position (as in the target compound) introduces steric and electronic effects that may influence conformational stability and intermolecular interactions ().

Crystallographic and Structural Analysis

Bond lengths in acetamide derivatives vary slightly:

  • C–Br bond: 1.8907–1.91 Å in bromophenyl derivatives () vs. 1.83 Å for C–Cl in N-(4-chlorophenyl)-2-cyanoacetamide.
  • N–C(amide) bond : ~1.347 Å in bromophenyl compounds () vs. 1.30–1.44 Å in chloro/fluoro analogs (). These differences may influence packing efficiency and crystal stability.

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